5-Méthyl-2/'-désoxyzébularine cep

Vue d'ensemble

Description

5-Methyl-2’-deoxyzebularine cep is a modified nucleoside analogue of zebularine. It is known for its intrinsic fluorescence and its ability to probe the initiation of cellular DNA repair processes. This compound is particularly significant in the field of nucleic acid chemistry due to its unique properties and applications in scientific research .

Applications De Recherche Scientifique

5-Methyl-2’-deoxyzebularine cep has a wide range of applications in scientific research:

Chemistry: It is used to study the properties of nucleosides and their interactions with other molecules.

Mécanisme D'action

Target of Action

It is a 2’-deoxynucleoside analogue of zebularine , which is known to act as a DNA demethylase inhibitor and a cytidine deaminase inhibitor . Therefore, it is plausible that 5-Methyl-2/'-deoxyzebularine cep may have similar targets.

Mode of Action

Given its structural similarity to zebularine, it may also act as a dna demethylase inhibitor and a cytidine deaminase inhibitor . This suggests that it could interact with its targets by inhibiting their enzymatic activity, thereby affecting DNA methylation and cytidine deamination processes.

Biochemical Pathways

Based on its potential role as a dna demethylase inhibitor and a cytidine deaminase inhibitor , it can be inferred that it may affect pathways related to DNA methylation and cytidine deamination. These processes are crucial for gene expression regulation and nucleotide metabolism, respectively.

Result of Action

As a potential dna demethylase inhibitor and cytidine deaminase inhibitor , it may lead to changes in DNA methylation patterns and cytidine metabolism, which could in turn affect gene expression and nucleotide metabolism at the molecular and cellular levels.

Méthodes De Préparation

The synthesis of 5-Methyl-2’-deoxyzebularine cep involves several steps. The compound is typically prepared by modifying zebularine, a cytidine analogue. The synthetic route includes the protection of the nucleoside, followed by methylation and subsequent deprotection. The reaction conditions often involve the use of anhydrous acetonitrile as a diluent and ammonium hydroxide for deprotection . Industrial production methods are similar but scaled up to meet the demand for research and commercial applications.

Analyse Des Réactions Chimiques

5-Methyl-2’-deoxyzebularine cep undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride can be used.

Comparaison Avec Des Composés Similaires

5-Methyl-2’-deoxyzebularine cep is unique compared to other similar compounds due to its intrinsic fluorescence and its dual role as a DNA demethylase and cytidine deaminase inhibitor. Similar compounds include:

Zebularine: A cytidine analogue with similar inhibitory properties but lacks the methyl group at the 5-position.

5-Fluoro-2’-deoxycytidine: Another DNA methyltransferase inhibitor under clinical investigation for cancer treatment.

5-Methylcytosine: A naturally occurring nucleoside involved in DNA methylation but does not possess the same inhibitory properties as 5-Methyl-2’-deoxyzebularine cep.

Activité Biologique

5-Methyl-2'-deoxyzebularine cep is a modified nucleoside analogue of zebularine, notable for its intrinsic fluorescence and significant biological activities. This compound has garnered attention in the fields of nucleic acid chemistry and medicinal research due to its potential applications in cancer therapy and DNA repair studies.

- Chemical Formula : C₁₃H₁₅N₃O₄

- CAS Number : 125258-62-0

- Molecular Weight : 273.28 g/mol

5-Methyl-2'-deoxyzebularine cep is structurally similar to cytidine, with a methyl group at the 5-position, which enhances its biological activity compared to its parent compound, zebularine.

Target Enzymes

5-Methyl-2'-deoxyzebularine cep primarily acts as an inhibitor of:

- DNA demethylase : This enzyme is crucial for the demethylation of DNA, which can lead to the reactivation of tumor suppressor genes.

- Cytidine deaminase (CDA) : This enzyme catalyzes the deamination of cytidine and 2'-deoxycytidine, affecting nucleotide metabolism and stability.

Biological Activity

- Inhibition of DNA Methylation : By inhibiting DNA demethylase, this compound can potentially reverse aberrant methylation patterns associated with various cancers.

- Fluorescent Probing : Its intrinsic fluorescence allows it to be used as a probe in studying DNA repair mechanisms and the assembly of DNA repair complexes .

- Anticancer Potential : The compound has shown promise in preclinical studies as an anti-cancer agent due to its ability to modulate epigenetic states and influence cell cycle progression .

Case Studies and Experimental Data

1. Anticancer Activity :

A study investigating the effects of 5-Methyl-2'-deoxyzebularine cep on cancer cell lines demonstrated significant cytotoxicity against various types of cancer cells, including colorectal and breast cancer. The compound induced apoptosis through activation of the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .

2. DNA Repair Mechanism :

In research focusing on DNA damage response, 5-Methyl-2'-deoxyzebularine cep was utilized to probe the dynamics of DNA repair complexes. The compound was found to enhance the recruitment of key repair proteins to sites of DNA damage, suggesting a role in facilitating efficient DNA repair processes .

Comparative Analysis with Similar Compounds

| Compound | Type | Biological Activity |

|---|---|---|

| Zebularine | Nucleoside analogue | Inhibits DNA methyltransferase; less potent than 5-Me-2'-deoxyzebularine cep |

| 5-Fluoro-2'-deoxycytidine | Nucleoside analogue | Investigated for similar anticancer properties |

| 5-Methylcytosine | Naturally occurring | Involved in normal DNA methylation processes |

Synthesis Methods

The synthesis of 5-Methyl-2'-deoxyzebularine cep involves several steps:

Propriétés

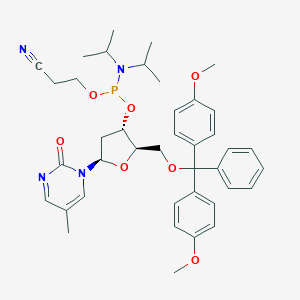

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N4O7P/c1-28(2)44(29(3)4)52(49-23-11-22-41)51-36-24-38(43-26-30(5)25-42-39(43)45)50-37(36)27-48-40(31-12-9-8-10-13-31,32-14-18-34(46-6)19-15-32)33-16-20-35(47-7)21-17-33/h8-10,12-21,25-26,28-29,36-38H,11,23-24,27H2,1-7H3/t36-,37+,38+,52?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZVCEADSAZPGG-VAVRNPHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801099595 | |

| Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-5-methyl-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125258-62-0 | |

| Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-5-methyl-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125258-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-β-D-erythro-pentofuranosyl]-5-methyl-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.